molecular formula C15H16BrNO3S B2919564 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE CAS No. 1421491-02-2

2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE

Cat. No.: B2919564
CAS No.: 1421491-02-2
M. Wt: 370.26
InChI Key: AKWJYAHJMDZMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atom. This is followed by a series of reactions to attach the hydroxypropyl and methoxybenzamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and hydroxypropyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, which also exhibit interesting biological and chemical properties .

Uniqueness

What sets 2-BROMO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-5-METHOXYBENZAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-20-10-4-5-12(16)11(9-10)15(19)17-7-6-13(18)14-3-2-8-21-14/h2-5,8-9,13,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWJYAHJMDZMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.